1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium

Cross-Coupling Palladium Catalysis Ligand Comparison

This is the definitive 1,3-dimesityl-4,5-dihydro-1H-imidazol-3-ium (SIMes precursor) for demanding organometallic applications. The saturated backbone and precise mesityl steric bulk deliver a 3-fold TOF increase in Pd-catalyzed cross-coupling vs. IMes, enable unique radical/fluoride-abstraction pathways in Ni-mediated C–F activation, and provide exceptional thermal stability (mp 291 °C as BF₄ salt). Supplied as the chloride or tetrafluoroborate salt. Insist on this specific architecture—generic NHC precursors cannot replicate the steric/electronic profile required for reported catalytic outcomes. Typical purity ≥95%.

Molecular Formula C21H27N2+
Molecular Weight 307.5 g/mol
CAS No. 245679-17-8
Cat. No. B1349308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium
CAS245679-17-8
Molecular FormulaC21H27N2+
Molecular Weight307.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C3=C(C=C(C=C3C)C)C)C
InChIInChI=1S/C21H27N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h9-13H,7-8H2,1-6H3/q+1
InChIKeyGONBKFIOUGPBTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium (CAS 245679-17-8) Procurement & Technical Baseline


1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium (CAS 245679-17-8) is a saturated N-heterocyclic carbene (NHC) precursor in the imidazolinium salt class, characterized by a 4,5-dihydroimidazolium core substituted at N1 and N3 with 2,4,6-trimethylphenyl (mesityl) groups . This substitution pattern provides significant steric bulk and electron donation capacity, making it a critical reagent for generating the corresponding free carbene, SIMes (1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene), a widely used ligand in organometallic chemistry [1]. The compound is typically supplied as a salt (e.g., chloride, tetrafluoroborate) and is valued for its role in catalysis, particularly where phosphine-free ligand systems are required .

Why Generic NHC Precursors Cannot Substitute for 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium


Substituting this specific imidazolinium salt with a generic NHC precursor is not a viable procurement or experimental strategy due to the precise steric and electronic profile of the resulting carbene. The SIMes carbene derived from this precursor possesses a saturated backbone, which distinguishes it from unsaturated analogues like IMes (derived from imidazolium salts) [1]. This saturation imparts greater conformational flexibility and modulates the electron-donating ability of the carbene center [2]. The specific steric demand of the mesityl groups is also critical; replacing them with less bulky substituents (e.g., methyl, isopropyl) or more bulky ones (e.g., 2,6-diisopropylphenyl) fundamentally alters catalyst stability, substrate selectivity, and the kinetics of key organometallic transformations, such as oxidative addition and reductive elimination [3]. Therefore, selection of this specific precursor is dictated by the need for the exact SIMes ligand architecture to achieve reported catalytic outcomes.

Quantitative Performance Differentiation for 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium vs. Structural Analogs


Direct Comparison of Catalytic Performance in Pd-Catalyzed Cross-Coupling

In a comparative study of Pd-catalyzed cross-coupling, the NHC ligand derived from 1,3-dimesityl-4,5-dihydro-1H-imidazol-3-ium (SIMes) demonstrated a significantly higher initial turnover frequency (TOF) of 3,750 h⁻¹, compared to the analogous unsaturated NHC ligand IMes (TOF of 1,240 h⁻¹) under identical conditions [1]. This 3-fold increase in catalytic activity is directly attributable to the saturated backbone of SIMes, which enhances its electron-donating properties and stabilizes the catalytically active Pd(0) species [2].

Cross-Coupling Palladium Catalysis Ligand Comparison

Electronic Structure Variation: C–F Bond Activation with NHC Nickel Complexes

A combined experimental and DFT study on the insertion of [Ni(NHC)₂] complexes into the C–F bond of hexafluorobenzene (C₆F₆) revealed distinct mechanistic preferences based on the NHC ligand. The complex with the SIMes ligand, [Ni(Mes₂Im)₂], favored a radical pathway with fluoride abstraction [1]. In contrast, the analogous complex with the less sterically demanding iPr₂Im ligand, [Ni(iPr₂Im)₂], favored a concerted and NHC-assisted pathway [2]. This demonstrates that the specific steric and electronic properties of the SIMes-derived ligand dictate the reaction mechanism and product distribution in challenging C–F bond activations.

C–F Bond Activation Nickel Catalysis Electronic Effects

Comparative Thermal and Chemical Stability Data for Tetrafluoroborate Salt

The tetrafluoroborate salt of this imidazolium cation, 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate (CAS 245679-18-9), exhibits a high melting point of 291 °C, as reported by reputable vendors . This high thermal stability is a key differentiator compared to less sterically encumbered imidazolium salts, which often melt or decompose at lower temperatures. The enhanced thermal robustness allows for its application in high-temperature catalytic reactions and as a component in thermally stable materials without degradation of the cation core .

Material Science Thermal Stability Ionic Liquids

Optimal Application Scenarios for 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Based on Verified Performance


High-Efficiency Palladium-Catalyzed Cross-Coupling and Telomerization

This precursor is the optimal choice for generating the SIMes ligand for Pd-catalyzed cross-coupling and telomerization reactions where maximizing catalyst turnover frequency (TOF) is paramount. The demonstrated 3-fold increase in TOF compared to the unsaturated IMes ligand justifies its selection for industrial processes aiming to reduce catalyst costs and increase reactor throughput. This is particularly relevant for the production of fine chemicals and pharmaceutical intermediates where Pd catalysts represent a significant cost factor.

Selective C–F Bond Activation and Defluoroborylation of Polyfluoroaromatics

When targeting challenging C–F bond activation in polyfluoroaromatic compounds, this precursor is essential for accessing the unique mechanistic pathways facilitated by the SIMes ligand. The radical/fluoride abstraction pathway observed for the [Ni(SIMes)₂] complex offers distinct selectivity advantages over the concerted pathway of less bulky NHC ligands. This is critical for the selective defluoroborylation and functionalization of fluoroaromatics, which are key building blocks in agrochemicals and pharmaceuticals.

Formulation of Thermally Stable Electrolytes and Advanced Materials

The high thermal stability of the tetrafluoroborate salt (mp 291 °C) makes this compound a prime candidate for applications requiring robust materials at elevated temperatures. This includes its use as an ionic liquid component in high-temperature electrolytes for batteries and supercapacitors, and as a heat-resistant additive in polymer composites . Its stability ensures performance and safety in demanding operational environments where other imidazolium salts would degrade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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